2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide
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Overview
Description
2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both fluorine atoms and the quinoline moiety in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds.
Introduction of the Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reactions: The quinoline derivative is then coupled with a suitable benzamide precursor under conditions that facilitate the formation of the amide bond. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide involves its interaction with molecular targets such as DNA and enzymes. The quinoline moiety intercalates into the DNA structure, disrupting the replication process. Additionally, the compound inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication. This dual mechanism contributes to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide: shares similarities with other quinoline derivatives such as:
Uniqueness
The uniqueness of this compound lies in its dual fluorine substitution and the specific positioning of the quinoline moiety, which enhances its biological activity and specificity compared to other quinoline derivatives.
Properties
IUPAC Name |
2,6-difluoro-N-[4-oxo-4-(quinolin-8-ylamino)butyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-14-7-2-8-15(22)18(14)20(27)24-12-4-10-17(26)25-16-9-1-5-13-6-3-11-23-19(13)16/h1-3,5-9,11H,4,10,12H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZUZUKRYSNPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=C(C=CC=C3F)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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